molecular formula C5H6IN3 B186500 5-Iodo-6-methylpyrimidin-4-amine CAS No. 83410-18-8

5-Iodo-6-methylpyrimidin-4-amine

Cat. No.: B186500
CAS No.: 83410-18-8
M. Wt: 235.03 g/mol
InChI Key: SRJWVTJTDKPYHH-UHFFFAOYSA-N
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Description

5-Iodo-6-methylpyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C5H6IN3 and a molecular weight of 235.03 g/mol . This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and an amino group at the 4th position of the pyrimidine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .

Scientific Research Applications

Chemistry: 5-Iodo-6-methylpyrimidin-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the development of antiviral, antibacterial, and anticancer agents due to its ability to interact with various biological targets .

Industry: The compound finds applications in the development of agrochemicals and dyes. Its unique structure allows for the creation of compounds with specific properties required in these industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methylpyrimidin-4-amine typically involves the iodination of 6-methylpyrimidin-4-amine. One common method includes the reaction of 4-chloro-5-iodo-6-methylpyrimidine with ammonium hydroxide. The reaction is carried out in a sealed tube at 100°C for 3 hours, yielding this compound as a pale orange solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar iodination and amination reactions. The process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. These reactions typically occur under mild conditions with the use of catalysts.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Deiodinated pyrimidine derivatives.

Comparison with Similar Compounds

  • 5-Iodo-6-methylpyrimidine-2,4-diamine
  • 5-Iodo-6-methylpyrimidine-4-amine

Comparison: 5-Iodo-6-methylpyrimidin-4-amine is unique due to the presence of the iodine atom at the 5th position and the amino group at the 4th position. This specific arrangement allows for unique interactions with biological targets, making it distinct from other similar compounds. The presence of the iodine atom enhances its reactivity and potential for substitution reactions, which is not as prominent in other pyrimidine derivatives .

Properties

IUPAC Name

5-iodo-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJWVTJTDKPYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346934
Record name 5-Iodo-6-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83410-18-8
Record name 5-Iodo-6-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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